molecular formula C15H10N2O3 B2570955 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) CAS No. 339021-18-0

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)

Cat. No. B2570955
CAS RN: 339021-18-0
M. Wt: 266.256
InChI Key: JRVCMSMLVVCPHQ-LGMDPLHJSA-N
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Description

“1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)” is a chemical compound with the molecular formula C15H10N2O3 . It is a derivative of 1H-Isochromene-1,3,4-trione, which has the molecular formula C9H4O4 . The average mass of 1H-Isochromene-1,3,4-trione is 176.126 Da .


Molecular Structure Analysis

The molecular structure of “1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)” consists of 15 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The average mass of “1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)” is 176.126 Da, and its monoisotopic mass is 176.010956 Da .

Scientific Research Applications

Synthesis and Antitumor Properties

A novel method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide 4c was developed, showcasing the potential of isochromene derivatives in antitumor applications. The synthesis involves a key step with a dual role Pd(II) catalyst facilitating the formation of 1,3-disubstituted cyclic alkenyl ether, a crucial framework in isochromene natural products (Mondal et al., 2003).

Domino Hydroarylation/Cycloisomerization Reactions

A silver-catalyzed process provides efficient access to 1H,1-arylisochromenes, starting from ortho-alkynylbenzaldehydes. This method leads to aryl-functionalized 1H-isochromenes with high yields, demonstrating the versatility of isochromene derivatives in synthetic chemistry (Mariaule et al., 2014).

Hydrogen-bonded Dimers and Sheets

The study of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives revealed the formation of hydrogen-bonded dimers and complex sheets, contributing to the understanding of molecular interactions and structural properties in isochromene compounds (Vicentes et al., 2013).

Conformational Analysis

NMR studies and structural modifications of N-acylhydrazone derivatives provided insights into the conformational behavior of these compounds in solution. This research aids in the understanding of stereochemical and electronic influences on the properties of isochromene derivatives (Lopes et al., 2013).

Isoquinoline Derivatives Synthesis

The synthesis of 4-(1H-isochromen-1-yl)isoquinolines through silver-catalyzed reactions demonstrates the potential for creating complex molecules with isochromene structures, opening avenues for new pharmacological agents (Guo et al., 2019).

properties

IUPAC Name

1-hydroxy-4-phenyldiazenylisochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20-14)17-16-10-6-2-1-3-7-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUSAXGSDDQYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230236
Record name 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)

CAS RN

339021-18-0
Record name 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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